molecular formula C8H4O9 B181720 Furantetracarboxylic acid CAS No. 20416-04-0

Furantetracarboxylic acid

Cat. No. B181720
CAS RN: 20416-04-0
M. Wt: 244.11 g/mol
InChI Key: IREPGQRTQFRMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furantetracarboxylic acid (FTC) is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. FTC is a versatile compound that can be synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of Furantetracarboxylic acid is based on its ability to form complexes with metal ions. It can coordinate with various metal ions, including copper, iron, and zinc. The formation of these complexes results in a change in the fluorescence properties of Furantetracarboxylic acid, making it a useful tool for detecting metal ions in biological systems.

Biochemical And Physiological Effects

Furantetracarboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. Additionally, Furantetracarboxylic acid has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Furantetracarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a reliable tool for scientific research. Additionally, it has low toxicity and is stable under various conditions. However, Furantetracarboxylic acid has some limitations, including its limited solubility in water and its sensitivity to light.

Future Directions

There are several future directions for the use of Furantetracarboxylic acid in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, Furantetracarboxylic acid could be used as a catalyst in new organic synthesis reactions. Furthermore, the use of Furantetracarboxylic acid in photodynamic therapy for cancer treatment could be further explored.
Conclusion:
In conclusion, Furantetracarboxylic acid is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through various methods and has several potential applications in scientific research. The mechanism of action and physiological effects of Furantetracarboxylic acid have been extensively studied, and it has been found to have various biochemical and physiological effects. Although Furantetracarboxylic acid has some limitations, it has several advantages for lab experiments. There are several future directions for the use of Furantetracarboxylic acid in scientific research, which could lead to new discoveries and advancements in various fields.

Synthesis Methods

Furantetracarboxylic acid can be synthesized through various methods, including the reaction of furan-2,5-dicarboxylic acid with thionyl chloride, the reaction of furan-2,5-dicarboxylic acid with oxalyl chloride, and the reaction of furan-2,5-dicarboxylic acid with phosphorus pentachloride. These methods result in the formation of Furantetracarboxylic acid with high yields and purity.

Scientific Research Applications

Furantetracarboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Furantetracarboxylic acid has been used as a catalyst in organic synthesis reactions.

properties

IUPAC Name

furan-2,3,4,5-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPGQRTQFRMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285293
Record name Furantetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furantetracarboxylic acid

CAS RN

20416-04-0
Record name 2,3,4,5-Furantetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20416-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furantetracarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furantetracarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furantetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURANTETRACARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526V46EZC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.